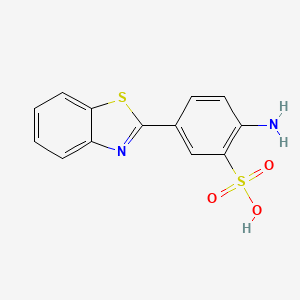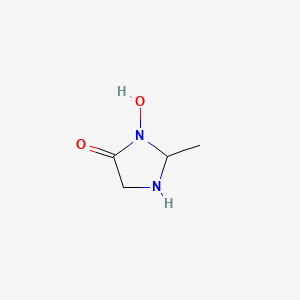
3-Hydroxy-2-methylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 116997 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often utilized in analytical chemistry, particularly in the measurement of water hardness. The compound’s ability to interact with salts of alkaline earth metals such as calcium, magnesium, strontium, and barium makes it a valuable tool in various industrial and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of NSC 116997 involves a series of chemical reactions that ensure the compound’s purity and effectiveness. The synthetic routes typically include the use of titriplex reagents, which are known for their ability to form stable complexes with metal ions. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, NSC 116997 is produced using large-scale chemical reactors that allow for precise control over reaction conditions. The production process involves the use of high-purity reagents and advanced analytical techniques to monitor the quality of the final product. The compound is then subjected to rigorous quality control tests to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
NSC 116997 undergoes several types of chemical reactions, including:
Complexation Reactions: The compound forms stable complexes with metal ions, which is the basis for its use in water hardness measurement.
Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.
Substitution Reactions: NSC 116997 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in reactions involving NSC 116997 include titriplex reagents, acids, and bases. The reaction conditions often involve controlled temperatures, pH levels, and the presence of specific catalysts to facilitate the desired reactions .
Major Products Formed
The major products formed from reactions involving NSC 116997 depend on the specific type of reaction. In complexation reactions, the primary products are stable metal complexes. In substitution reactions, the products vary based on the substituents involved .
Scientific Research Applications
NSC 116997 has a wide range of scientific research applications, including:
Analytical Chemistry: Used in the measurement of water hardness by forming complexes with metal ions.
Environmental Science: Employed in the analysis of water samples to determine the concentration of alkaline earth metals.
Industrial Applications: Utilized in various industrial processes that require precise measurement of metal ion concentrations.
Mechanism of Action
The mechanism of action of NSC 116997 involves its ability to form stable complexes with metal ions. This complexation process is facilitated by the presence of functional groups that can donate electron pairs to the metal ions, forming coordinate covalent bonds. The molecular targets of NSC 116997 are primarily the metal ions present in water samples, and the pathways involved include the formation of stable metal-ligand complexes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to NSC 116997 include:
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- Nitrilotriacetic acid (NTA)
Uniqueness
NSC 116997 is unique in its specific application for measuring water hardness using reflectometric test strips. While other compounds like EDTA and DTPA are also used for complexation with metal ions, NSC 116997 offers a more specialized and efficient method for water hardness measurement .
Properties
CAS No. |
27230-61-1 |
|---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
3-hydroxy-2-methylimidazolidin-4-one |
InChI |
InChI=1S/C4H8N2O2/c1-3-5-2-4(7)6(3)8/h3,5,8H,2H2,1H3 |
InChI Key |
KLVPTGDBRLOERX-UHFFFAOYSA-N |
Canonical SMILES |
CC1NCC(=O)N1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


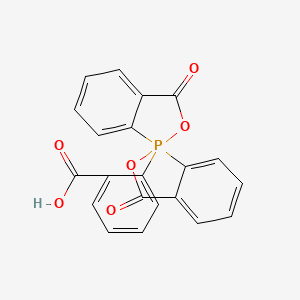
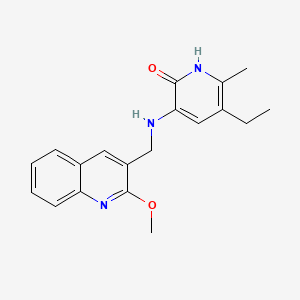
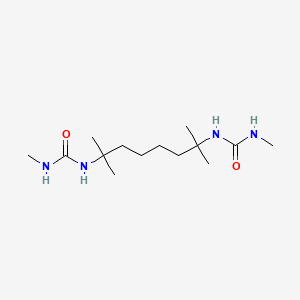
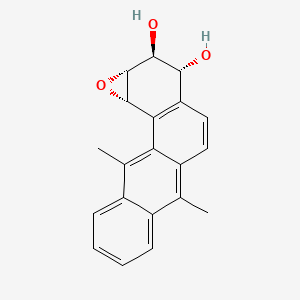
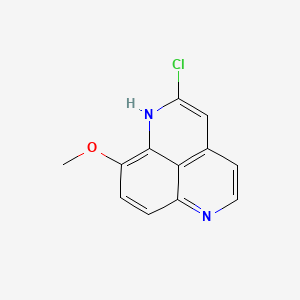

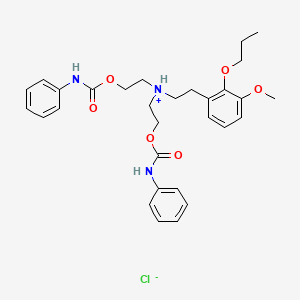

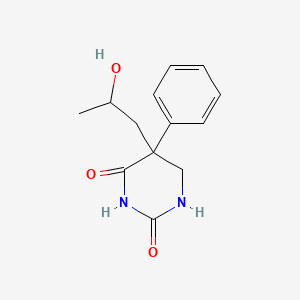


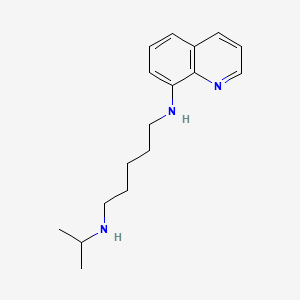
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
